L-Homosérine tert-butyle ester, bis(tert-butoxycarbonyl)-

Vue d'ensemble

Description

2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. This compound is known for its role as a protecting group for amino acids, which helps in preventing unwanted reactions during peptide synthesis.

Applications De Recherche Scientifique

2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester is widely used in scientific research, particularly in the following areas:

Peptide Synthesis: As a protecting group for amino acids, it helps in the stepwise synthesis of peptides by preventing unwanted side reactions.

Drug Development: Used in the synthesis of peptide-based drugs and other bioactive compounds.

Biochemistry: Employed in the study of protein structure and function by facilitating the synthesis of modified peptides.

Mécanisme D'action

Target of Action

The primary target of 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester, also known as Di-tert-butyl dicarbonate (Boc2O), is the amine functionalities in organic compounds . It is primarily used to introduce the tert-butoxycarbonyl (Boc) protecting group to these functionalities .

Mode of Action

The compound interacts with its targets by introducing the Boc protecting group to amine functionalities . This process is known as Boc protection. The Boc group serves to protect the amine functionalities during subsequent reactions, preventing them from reacting prematurely or undesirably .

Biochemical Pathways

The introduction of the Boc protecting group affects various biochemical pathways, particularly those involving amino acids, peptides, and proteins . By protecting the amine functionalities, the compound allows for more controlled and selective reactions in these pathways .

Pharmacokinetics

It’s known that the compound is a solid or liquid at room temperature, with a density of 095 g/mL at 25 °C . It’s also known that the compound should be stored at a temperature of 2-8°C .

Result of Action

The result of the compound’s action is the successful introduction of the Boc protecting group to amine functionalities. This allows for more controlled and selective reactions in biochemical pathways involving amino acids, peptides, and proteins .

Action Environment

The action of 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester is influenced by environmental factors such as temperature and pH. The compound should be stored at a temperature of 2-8°C to maintain its stability . The pH of the environment can also affect the compound’s efficacy, as it can influence the rate and selectivity of the Boc protection process .

Analyse Biochimique

Biochemical Properties

The compound is used as a reagent for the preparation of primary amines from alkyl halides . It interacts with enzymes, proteins, and other biomolecules in a way that it is deprotonated to give the potassium salt, which is N-alkylated . The Boc protecting groups are subsequently removed under acidic conditions .

Molecular Mechanism

At the molecular level, 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is used as a reagent for the preparation of primary amines from alkyl halides .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester may change due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester is involved in metabolic pathways where it interacts with enzymes or cofactors

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester typically involves the reaction of L-homoserine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Substitution: Trifluoroacetic acid is commonly used to remove the tert-butyloxycarbonyl group.

Major Products Formed

Hydrolysis: Carboxylic acid and tert-butyl alcohol.

Substitution: Free amino acid and carbon dioxide.

Comparaison Avec Des Composés Similaires

Similar Compounds

Di-tert-butyl dicarbonate: Used for similar purposes in peptide synthesis as a protecting group for amino acids.

N-tert-butoxycarbonyl-3,4-methylenedioxymethamphetamine: Another compound used in organic synthesis for protecting amino groups.

Uniqueness

2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester is unique due to its specific application in protecting the amino group of L-homoserine, which is a non-standard amino acid. This specificity makes it particularly useful in the synthesis of peptides that include L-homoserine residues.

Activité Biologique

2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester, commonly referred to as Boc-L-homoserine, is a synthetic compound utilized primarily in organic chemistry for the protection of amino acids during peptide synthesis. Its structural formula is with a molecular weight of approximately 375.46 g/mol. This compound plays a significant role in biochemical research and drug development due to its ability to modify amino acid functionalities, impacting various biological processes.

The primary mechanism of action for 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester involves the introduction of the Boc protecting group to amine functionalities in organic compounds. This modification allows for more controlled and selective reactions, particularly in the synthesis of peptides and proteins. The compound interacts with its targets through binding interactions that may lead to enzyme inhibition or activation, thereby influencing gene expression and biochemical pathways related to amino acids and proteins .

The compound exhibits several key biochemical properties:

- Solubility: Soluble in dichloromethane and methanol, making it suitable for various organic reactions.

- Form: Typically exists as a viscous oil at room temperature.

- Stability: The stability of the Boc group allows for its use in multiple synthetic steps without significant degradation .

Applications in Research

2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester finds extensive applications in:

- Peptide Synthesis: Acts as a protecting group for amino acids, facilitating the stepwise assembly of peptides while preventing unwanted side reactions.

- Drug Development: Integral in synthesizing peptide-based therapeutics and other bioactive compounds.

- Biochemistry Studies: Used to investigate protein structure and function by enabling the synthesis of modified peptides .

Biological Activity Overview

The biological activity of 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester primarily relates to its role as a reagent in peptide synthesis. While direct biological effects on living organisms are not extensively documented, its influence on biochemical pathways suggests potential implications in pharmacology and metabolic studies.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Peptide Synthesis | Protects amino acids during synthesis |

| Enzyme Interaction | Modifies enzyme activity through amine protection |

| Gene Expression | Potential influence on gene regulation via protein modification |

Case Studies

-

Synthesis of Non-Natural Amino Acids:

A study highlighted the use of 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester as a key intermediate in synthesizing enantiopure non-natural α-amino acids. The research demonstrated how the Boc group facilitated selective reactions that were crucial for producing specific amino acid derivatives . -

Pharmacological Applications:

Research indicates that compounds derived from 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester have been explored for their potential antibacterial properties. While direct activity against pathogens was not confirmed, the synthetic pathways enabled by this compound contribute to developing new therapeutic agents .

Propriétés

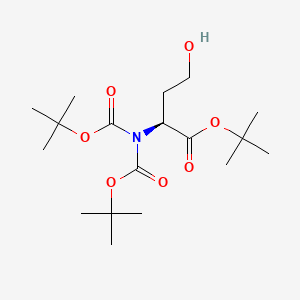

IUPAC Name |

tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33NO7/c1-16(2,3)24-13(21)12(10-11-20)19(14(22)25-17(4,5)6)15(23)26-18(7,8)9/h12,20H,10-11H2,1-9H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJGLSISAHOXOW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.